
4-bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethylthio group at the 5-position, and a carbonyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Thioether Formation: The ethylthio group can be introduced through a nucleophilic substitution reaction using an appropriate thiol, such as ethanethiol, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted isoxazoles.
Applications De Recherche Scientifique
4-Bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as isoxazoles are known to interact with various biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The bromine and ethylthio groups can enhance its binding affinity to molecular targets, while the isoxazole ring can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-methylisoxazol-3-ol: Similar structure but lacks the ethylthio group.
5-Ethylthio-3-isoxazolol: Similar structure but lacks the bromine atom.
4-Bromo-3-isoxazolamine: Similar structure but has an amino group instead of the ethylthio group.
Uniqueness
4-Bromo-5-((ethylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of both the bromine and ethylthio groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Propriétés
Numéro CAS |
89661-20-1 |
|---|---|
Formule moléculaire |
C6H8BrNO2S |
Poids moléculaire |
238.10 g/mol |
Nom IUPAC |
4-bromo-5-(ethylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H8BrNO2S/c1-2-11-3-4-5(7)6(9)8-10-4/h2-3H2,1H3,(H,8,9) |
Clé InChI |
ZGZGDACPIDJGGX-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1=C(C(=O)NO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


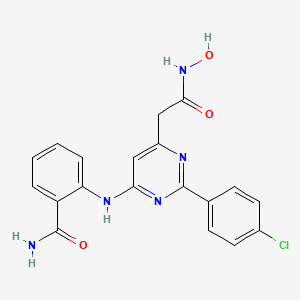
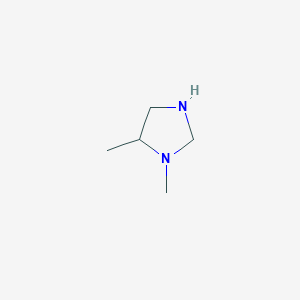
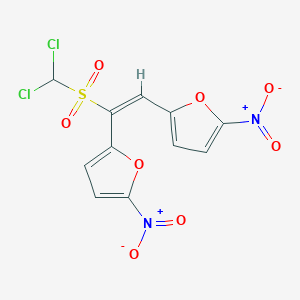

![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)

![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)

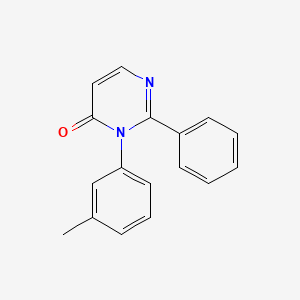
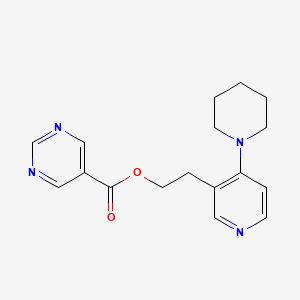
![n-[1-Benzyl-5-(1h-1,2,4-triazol-5-yl)-1h-imidazol-4-yl]formamide](/img/structure/B12908988.png)
![1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12908996.png)

